molecular formula C24H27FN4O3S B2957917 3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899723-72-9

3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2957917
CAS No.: 899723-72-9
M. Wt: 470.56
InChI Key: MEEKWPRTAWQZJH-UHFFFAOYSA-N
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Description

3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This core is substituted with a cyclohexylmethyl group at the 3-position and a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety at the 4-position of the cyclohexane ring. The compound’s molecular formula is C₂₅H₂₉FN₄O₃S, with a molecular weight of 508.6 g/mol. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine moiety may improve solubility and receptor-binding interactions .

Properties

IUPAC Name

3-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3S/c25-18-3-1-2-4-20(18)27-10-12-28(13-11-27)22(30)17-7-5-16(6-8-17)15-29-23(31)21-19(9-14-33-21)26-24(29)32/h1-4,9,14,16-17H,5-8,10-13,15H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEKWPRTAWQZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological profile, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C24H28FN3O2SC_{24}H_{28}FN_3O_2S and a molecular weight of approximately 419.4 g/mol. The presence of a 2-fluorophenyl group and a piperazine moiety suggests potential interactions with neurotransmitter systems, particularly in the context of neurological disorders.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes involved in neuropharmacology. Preliminary studies indicate that it may function as an antagonist at certain receptor sites, influencing pathways related to mood regulation and cognitive function.

Antidepressant Effects

Recent studies have highlighted the compound's potential as an antidepressant. For instance, it demonstrated significant monoamine oxidase (MAO) inhibitory activity, which is crucial for increasing levels of neurotransmitters such as serotonin and norepinephrine in the brain. One study reported an IC50 value of 0.013 µM for MAO-B inhibition, indicating potent activity compared to other known inhibitors .

Neuroprotective Properties

In addition to its antidepressant effects, the compound has shown neuroprotective properties. It was evaluated in vitro using human neuroblastoma cells (SH-SY5Y), where it exhibited a protective effect against oxidative stress-induced cell death. The results indicated that at concentrations ranging from 1 to 20 µM , cell viability was significantly improved compared to controls .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
MAO-B InhibitionMAO-B0.013
NeuroprotectionSH-SY5Y CellsN/A
CytotoxicityL929 Cells27.05 (T3)

Case Studies

  • Case Study on MAO Inhibition : A series of derivatives based on the compound were synthesized and tested for their MAO inhibitory activities. The most potent derivative showed an IC50 value significantly lower than existing treatments, suggesting its potential as a lead compound for developing new antidepressants .
  • Neuroprotective Study : In a controlled laboratory setting, the compound was tested against oxidative stressors in SH-SY5Y cells. Results indicated a dose-dependent increase in cell viability, supporting its role as a neuroprotective agent .

Comparison with Similar Compounds

3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione.
  • Substituents : A 4-fluorophenylmethyl group at the 3-position.
  • Molecular Weight : 276.29 g/mol.
  • Key Differences : Lacks the cyclohexylmethyl and piperazine-carbonyl groups, resulting in lower molecular weight and reduced complexity. This simpler structure may limit receptor selectivity compared to the target compound.

1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione.
  • Substituents : Oxadiazole and 4-fluorobenzyl groups.
  • Molecular Weight : ~460–470 g/mol (estimated).
  • Key Differences : Incorporates an oxadiazole ring instead of a piperazine-carbonyl group, which may alter electronic properties and hydrogen-bonding capacity. The oxadiazole’s rigidity could reduce conformational flexibility compared to the target compound’s piperazine moiety.

Pyrimidine-2,4-dione Derivatives with Piperazine Substituents

6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione

  • Core Structure : Pyrimidine-2,4-dione.
  • Substituents : Piperazine-carbonyl linked to a 3-chloro-4-(trifluoromethyl)phenyl group.
  • Molecular Weight : 402.76 g/mol.

Cyclohexyl-Substituted Analogues

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Core Structure : Pyrimidine-2,4-dione.
  • Substituents : Cyclohexyl, phenyl, and p-tolyl groups.
  • Molecular Weight : ~350–360 g/mol (estimated).
  • Key Differences: The pyrimidine core lacks sulfur, reducing aromatic thiophene interactions.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Advantages/Disadvantages
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione Cyclohexylmethyl, 2-fluorophenylpiperazine-carbonyl 508.6 Enhanced receptor selectivity; high metabolic stability
3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-2,4-dione 4-fluorophenylmethyl 276.29 Simpler synthesis; limited complexity
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione Pyrimidine-2,4-dione Piperazine-carbonyl with Cl, CF3 402.76 Higher electronegativity; lacks thiophene interactions
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Cyclohexyl, phenyl, p-tolyl ~350–360 Lipophilic; no piperazine-mediated solubility

Discussion of Key Findings

  • Piperazine-Carbonyl Group : The piperazine moiety introduces basicity, improving solubility in physiological environments, while the carbonyl group facilitates hydrogen bonding .
  • 2-Fluorophenyl vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound offers a balance of moderate electronegativity and steric bulk, contrasting with the stronger electron-withdrawing effects of trifluoromethyl groups in other analogues .

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